molecular formula C22H23NO4 B2644881 (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 903190-38-5

(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No. B2644881
CAS RN: 903190-38-5
M. Wt: 365.429
InChI Key: LNHLYLGXBHGTBQ-UNOMPAQXSA-N
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Description

(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
BenchChem offers high-quality (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry has led to the development of methods for synthesizing complex pyridine and benzofuran derivatives. For instance, the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation involving carbonyl-substituted 4Н-chromenes highlights the versatility of such compounds in chemical synthesis (Osipov, Osyanin, & Klimochkin, 2018). This demonstrates the potential of (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one derivatives in facilitating complex chemical transformations.

Pharmacological Applications

Some benzofuran derivatives have been explored for their pharmacological activities. For example, iodobenzamide analogues, including benzofuran derivatives, have been synthesized and characterized as potential central nervous system (CNS) D-2 dopamine receptor imaging agents. The specific binding and in vivo biodistribution results suggest their utility in imaging CNS D-2 dopamine receptors, highlighting a direct application in neuroscience research and diagnostic imaging (Murphy et al., 1990).

Anti-inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of certain benzofuran derivatives has identified compounds with significant potential. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing equipotent anti-inflammatory activities compared to indomethacin, but with reduced ulcerogenic effects. This suggests their potential as safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).

Radical-Scavenging Activity

The exploration of marine natural products has led to the identification of highly brominated mono- and bis-phenols from marine red algae, exhibiting potent radical-scavenging activity. These findings suggest the potential of benzofuran derivatives in developing antioxidant therapies or supplements (Duan, Li, & Wang, 2007).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-18(24)17(13-23-8-3-4-9-23)22-20(14)21(25)19(27-22)12-15-6-5-7-16(11-15)26-2/h5-7,10-12,24H,3-4,8-9,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLYLGXBHGTBQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

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